Ferric Gluconate vs. Iron Sucrose: Reduced Infection-Related Risk in Hemodialysis Patients with Catheters
In a retrospective cohort study of 66,207 hemodialysis patients with 278,357 exposure periods, ferric gluconate was associated with a significantly decreased risk for infection-related outcomes compared to iron sucrose specifically among patients with a hemodialysis catheter [1]. This differential safety signal is not evident in the broader hemodialysis population, where the two formulations exhibit similar safety profiles, highlighting the importance of subpopulation-specific selection.
| Evidence Dimension | Infection-related hospitalization risk difference (catheter subgroup) |
|---|---|
| Target Compound Data | Ferric gluconate (reference) |
| Comparator Or Baseline | Iron sucrose |
| Quantified Difference | Risk difference: -1.5% (95% CI: -2.3% to -0.6%) favoring ferric gluconate |
| Conditions | Retrospective cohort study; USRDS database; 66,207 Medicare-covered hemodialysis patients; 3-month follow-up; propensity score weighted analysis |
Why This Matters
This quantifiable safety differentiation supports preferential selection of ferric gluconate over iron sucrose in hemodialysis patients with catheters to mitigate infection-related hospitalization risk.
- [1] Brookhart MA, Freburger JK, Ellis AR, Winkelmayer WC, Wang L, Kshirsagar AV. Comparative short-term safety of sodium ferric gluconate versus iron sucrose in hemodialysis patients. Am J Kidney Dis. 2016;67(1):119-127. View Source
